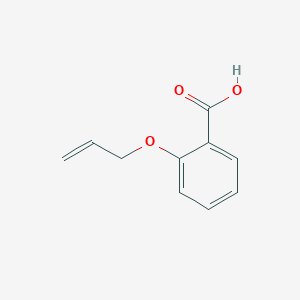










|
REACTION_CXSMILES
|
[OH-:1].[K+].O[C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.[I-].[K+].[CH2:15](Br)[CH:16]=[CH2:17]>C(O)C>[CH2:15]([O:1][C:11]1[CH:12]=[CH:4][CH:5]=[CH:6][C:7]=1[C:8]([OH:10])=[O:9])[CH:16]=[CH2:17] |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
93.75 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
1.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
81.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
|
Name
|
|
|
Quantity
|
98.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
3750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
DISTILLATION
|
|
Details
|
A total of 2000 ml of solvent was then distilled out of the reactor
|
|
Type
|
CUSTOM
|
|
Details
|
A layer of solid potassium bromide collected on the internal wall of the flask
|
|
Type
|
ADDITION
|
|
Details
|
poured into 2500 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
The product precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
WASH
|
|
Details
|
was washed with deionized water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The crude product was dried under vacuum at 110° C.
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol (400 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
dried again under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC1=C(C(=O)O)C=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |